Cas no 81863-45-8 ((3-Amino-4-methylphenyl)methanol)

(3-Amino-4-methylphenyl)methanol structure
81863-45-8 structure
Nome do Produto:(3-Amino-4-methylphenyl)methanol
N.o CAS:81863-45-8
MF:C8H11NO
MW:137.179042100906
MDL:MFCD00075051
CID:987192
PubChem ID:586243

(3-Amino-4-methylphenyl)methanol Propriedades químicas e físicas

Nomes e Identificadores

    • (3-Amino-4-methylphenyl)methanol
    • 3-Amino-4-methylbenzyl Alcohol
    • 3-Amino-4-methyl-benzylalkohol
    • benzenemethanol, 3-amino-4-methyl-
    • 3-amino-4-methylbenzylalcohol
    • BCQKYGYTOHXGLL-UHFFFAOYSA-N
    • 3-amino4-methylbenzyl alcohol
    • 3-Amino 4-methylbenzyl alcohol
    • 3-(hydroxymethyl)-6-methylaniline
    • SBB054776
    • KM2096
    • (3-Amino-4-methylphenyl)methanol #
    • 2676AC
    • (3-amino-4-methylphenyl)methan-1-ol
    • 3-Amino-4-methylbenzenemethanol (ACI)
    • 2-Methyl-5-hydroxymethylaniline
    • AKOS006223923
    • SY052479
    • 3-Amino-4-methylbenzyl alcohol, 97%
    • A2998
    • EN300-82296
    • MFCD00075051
    • SCHEMBL703673
    • InChI=1/C8H11NO/c1-6-2-3-7(5-10)4-8(6)9/h2-4,10H,5,9H2,1H
    • CS-0204706
    • Z1203578220
    • TS-01773
    • 81863-45-8
    • MDL: MFCD00075051
    • Inchi: 1S/C8H11NO/c1-6-2-3-7(5-10)4-8(6)9/h2-4,10H,5,9H2,1H3
    • Chave InChI: BCQKYGYTOHXGLL-UHFFFAOYSA-N
    • SMILES: OCC1C=C(N)C(C)=CC=1

Propriedades Computadas

  • Massa Exacta: 137.08400
  • Massa monoisotópica: 137.084063974g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 10
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 105
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 0.6
  • Carga de Superfície: 0
  • Contagem de Tautomeros: nothing
  • Superfície polar topológica: 46.2

Propriedades Experimentais

  • Cor/Forma: Not determined
  • Ponto de Fusão: 107-109 °C (lit.)
  • PSA: 46.25000
  • LogP: 1.65070
  • Solubilidade: Not determined

(3-Amino-4-methylphenyl)methanol Informações de segurança

  • Símbolo: GHS07
  • Pedir:warning
  • Palavra de Sinal:Warning
  • Declaração de perigo: H315-H319-H335
  • Declaração de Advertência: P261-P305+P351+P338
  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:3
  • Código da categoria de perigo: 36/37/38
  • Instrução de Segurança: 26-37/39
  • Identificação dos materiais perigosos: Xi
  • Frases de Risco:R36/37/38

(3-Amino-4-methylphenyl)methanol Dados aduaneiros

  • CÓDIGO SH:2922199090
  • Dados aduaneiros:

    China Customs Code:

    2922199090

    Overview:

    2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(3-Amino-4-methylphenyl)methanol Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
abcr
AB510104-1 g
3-Amino-4-methylbenzyl alcohol, 98%; .
81863-45-8 98%
1g
€55.30 2023-04-18
eNovation Chemicals LLC
D748151-5g
3-AMINO-4-METHYLBENZYL ALCOHOL
81863-45-8 98.0%
5g
$135 2024-06-07
Enamine
EN300-82296-50.0g
(3-amino-4-methylphenyl)methanol
81863-45-8 95.0%
50.0g
$356.0 2025-03-21
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
335320-5G
(3-Amino-4-methylphenyl)methanol
81863-45-8 97%
5G
1569.03 2021-05-17
Enamine
EN300-82296-0.25g
(3-amino-4-methylphenyl)methanol
81863-45-8 95.0%
0.25g
$19.0 2025-03-21
Enamine
EN300-82296-25.0g
(3-amino-4-methylphenyl)methanol
81863-45-8 95.0%
25.0g
$229.0 2025-03-21
Alichem
A019113173-25g
(3-Amino-4-methylphenyl)methanol
81863-45-8 95%
25g
$306.60 2023-09-01
Fluorochem
047882-25g
3-Amino-4-methylbenzyl alcohol
81863-45-8 95%
25g
£225.00 2022-03-01
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
335320-25G
(3-Amino-4-methylphenyl)methanol
81863-45-8 97%
25G
¥8232.16 2022-02-24
Alichem
A019113173-100g
(3-Amino-4-methylphenyl)methanol
81863-45-8 95%
100g
$750.87 2023-09-01

(3-Amino-4-methylphenyl)methanol Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 1.5 h, rt
1.2 Solvents: Tetrahydrofuran ,  Water ;  neutralized, rt
Referência
Design, Synthesis, and in vitro Evaluation of P2X7 Antagonists
T. Pournara, Dimitra; et al, ChemMedChem, 2020, 15(24), 2530-2543

Método de produção 2

Condições de reacção
1.1 Catalysts: Sulfuric acid Solvents: Methanol ,  Water ;  18 h, reflux
2.1 Reagents: Iron ,  Ammonium chloride Solvents: Ethanol ,  Water ;  reflux; 3 h, reflux
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 1.5 h, rt
3.2 Solvents: Tetrahydrofuran ,  Water ;  neutralized, rt
Referência
Design, Synthesis, and in vitro Evaluation of P2X7 Antagonists
T. Pournara, Dimitra; et al, ChemMedChem, 2020, 15(24), 2530-2543

Método de produção 3

Condições de reacção
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
1.2 Reagents: Sodium chloride Solvents: Water ;  2 min
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
3.1 300 - 900 °C
Referência
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Método de produção 4

Condições de reacção
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
2.1 300 - 900 °C
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
4.1 300 - 900 °C
Referência
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Método de produção 5

Condições de reacção
1.1 Reagents: Sodium periodate Solvents: Water ;  10 min, rt
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
3.2 Reagents: Sodium chloride Solvents: Water ;  2 min
4.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
4.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
5.1 300 - 900 °C
Referência
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Método de produção 6

Condições de reacção
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  24 h, rt
2.1 Reagents: Sodium periodate Solvents: Water ;  10 min, rt
3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
4.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
4.2 Reagents: Sodium chloride Solvents: Water ;  2 min
5.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
5.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
6.1 300 - 900 °C
Referência
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Método de produção 7

Condições de reacção
1.1 300 - 900 °C
Referência
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Método de produção 8

Condições de reacção
1.1 300 - 900 °C
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
3.1 300 - 900 °C
Referência
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Método de produção 9

Condições de reacção
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
2.1 300 - 900 °C
Referência
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Método de produção 10

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
2.2 Reagents: Sodium chloride Solvents: Water ;  2 min
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
4.1 300 - 900 °C
Referência
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Método de produção 11

Condições de reacção
1.1 Reagents: Thallium chloride (TlCl3) Solvents: Tetrahydrofuran
Referência
The chemistry of indoles. XXXII. A facile synthetic method for 6-indolecarbaldehyde, 6-indolemethanol, and 6-substituted 1-hydroxyindoles and its application for the synthesis of a natural alkaloid, (E)-6-(3-methylbuta-1,3-dienyl)indole
Somei, Masanori, Chemical & Pharmaceutical Bulletin, 1986, 34(10), 4109-15

Método de produção 12

Condições de reacção
1.1 Reagents: Iron ,  Ammonium chloride Solvents: Ethanol ,  Water ;  reflux; 3 h, reflux
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 1.5 h, rt
2.2 Solvents: Tetrahydrofuran ,  Water ;  neutralized, rt
Referência
Design, Synthesis, and in vitro Evaluation of P2X7 Antagonists
T. Pournara, Dimitra; et al, ChemMedChem, 2020, 15(24), 2530-2543

(3-Amino-4-methylphenyl)methanol Raw materials

(3-Amino-4-methylphenyl)methanol Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:81863-45-8)(3-Amino-4-methylphenyl)methanol
A864492
Pureza:99%
Quantidade:25g
Preço ($):230.0